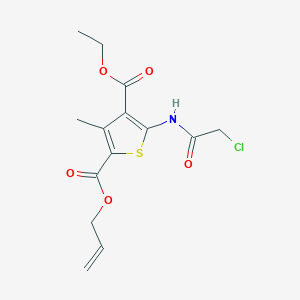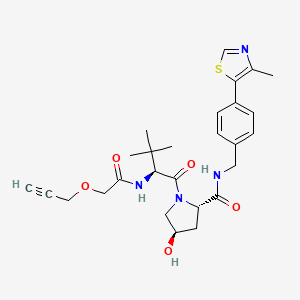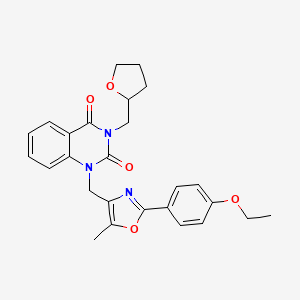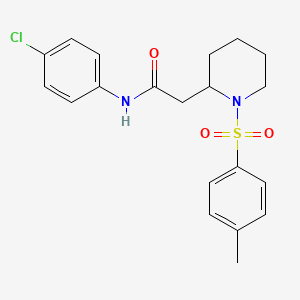
(3-Chlorophenyl)(pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chlorophenyl)(pyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 39930-15-9 . It has a molecular weight of 218.69 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(3-Chlorophenyl)(pyridin-2-yl)methanamine” is 1S/C12H11ClN2/c13-10-5-3-4-9(8-10)12(14)11-6-1-2-7-15-11/h1-8,12H,14H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “(3-Chlorophenyl)(pyridin-2-yl)methanamine” are not available, it’s known that transition metals can catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This process involves an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes .Physical And Chemical Properties Analysis
“(3-Chlorophenyl)(pyridin-2-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 218.69 .Applications De Recherche Scientifique
- Copper-Catalyzed Csp3-H Oxidation : Researchers have explored the use of this compound in the synthesis of aromatic ketones. Specifically, it serves as a precursor for pyridin-2-yl-methanones through direct Csp3-H oxidation with water under mild conditions. The copper-catalyzed reaction provides an efficient route to these valuable pharmaceutical intermediates .
- Second Harmonic Generation (SHG) : A pyridine-based chalcone derivative containing this compound exhibited enhanced SHG efficiency. This suggests its potential application in nonlinear optical materials .
- Hepatic Stellate Cell Inhibition : Some derivatives of this compound demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone. These findings highlight its potential in treating fibrotic diseases .
- Drug Design and Optimization : Researchers explore modifications of this compound to develop novel drugs targeting specific receptors or enzymes. Its unique structure may offer advantages in drug discovery .
- Functional Materials : Incorporating this compound into polymers or nanomaterials could lead to new functional materials with tailored properties. Its aromatic and amino functionalities make it interesting for material design .
- Biological Activity Screening : Investigating its effects on cellular processes, such as enzyme inhibition or receptor binding, could reveal potential therapeutic applications. Researchers may explore its interactions with biological targets .
Catalysis and Organic Synthesis
Nonlinear Optics
Anti-Fibrosis Activity
Medicinal Chemistry
Materials Science
Biological Studies
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . These codes represent various health and safety hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Orientations Futures
While specific future directions for “(3-Chlorophenyl)(pyridin-2-yl)methanamine” are not available, the field of aromatic ketones synthesis, in general, has gained extensive attention in recent years . The development of more efficient and environmentally friendly synthesis methods, such as the copper-catalyzed synthesis of pyridin-2-yl-methanones, represents a promising direction .
Propriétés
IUPAC Name |
(3-chlorophenyl)-pyridin-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-10-5-3-4-9(8-10)12(14)11-6-1-2-7-15-11/h1-8,12H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGHYTLHTMRGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=CC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(pyridin-2-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2478654.png)
![2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2478655.png)
![2-Chloro-N-(1,3-dihydro-2-benzofuran-5-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2478659.png)



![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2478664.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2478665.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2478666.png)
![N-[[3-(2-Methoxyethoxy)phenyl]methyl]-N-[(2-methylfuran-3-yl)methyl]prop-2-enamide](/img/structure/B2478669.png)

![4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2478672.png)

![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2478676.png)